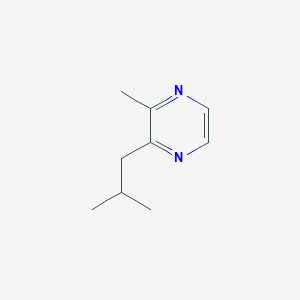

2-Isobutyl-3-methylpyrazine

Description

Properties

IUPAC Name |

2-methyl-3-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMIODDNZRIENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065678 | |

| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a green, earthy, celery odour | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.942 | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-06-9 | |

| Record name | 2-Isobutyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-3-methyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(2-methylpropyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-3-METHYL PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11EP4V0M9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 2-Isobutyl-3-Methylpyrazine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the aroma and flavor of many raw and processed foods. In plants, they are known for their characteristic "green" or "vegetal" notes and also play roles in plant defense. This technical guide provides an in-depth exploration of the biosynthesis of a specific alkylpyrazine, 2-isobutyl-3-methylpyrazine, within the plant kingdom. Due to the limited direct research on the 3-methyl derivative, this guide heavily leverages the well-documented biosynthetic pathway of the closely related and extensively studied 2-isobutyl-3-methoxypyrazine (IBMP). We will detail the precursor molecules, key enzymatic steps, and a putative biosynthetic pathway. Furthermore, this guide presents quantitative data on related compounds, detailed experimental protocols for the analysis of alkylpyrazines, and visual representations of the biochemical pathways and experimental workflows.

Introduction

This compound is a volatile organic compound that, along with other alkylpyrazines, is responsible for the characteristic aromas of various plants, including bell peppers and some grape varieties. The biosynthesis of these compounds is of significant interest to the food and beverage industries for flavor modulation and to the agricultural sector for its potential role in plant-pathogen interactions. This guide synthesizes the current understanding of alkylpyrazine biosynthesis in plants, with a specific focus on the formation of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants has not been fully elucidated. However, based on the extensively studied pathway of 2-isobutyl-3-methoxypyrazine (IBMP), a putative pathway can be proposed. The biosynthesis is believed to originate from amino acid metabolism.

Precursor Molecules

The biosynthesis of the isobutyl side chain of this compound is likely derived from the branched-chain amino acid L-leucine . The pyrazine ring itself is thought to be formed from components of the photorespiratory pathway, with L-serine , glycine , and glyoxylic acid being key precursors.[1]

Formation of the Pyrazine Ring

The precise mechanism of pyrazine ring formation in plants is still an area of active research. One proposed pathway involves the condensation of an α-dicarbonyl compound with an amino acid or its derivative. Another hypothesis suggests the reaction of an amino acid amide with glyoxal. Recent studies on IBMP biosynthesis in bell peppers have strongly implicated the photorespiratory pathway in providing the C2 and nitrogen building blocks for the pyrazine ring, with L-serine playing a pivotal role.[1]

Key Intermediate: 2-Hydroxy-3-isobutylpyrazine

A crucial, non-volatile intermediate in the biosynthesis of IBMP is 2-hydroxy-3-isobutylpyrazine (IBHP).[2] It is highly probable that IBHP also serves as the direct precursor to this compound.

The Final Methylation Step: A Hypothesis

The final step in the formation of this compound is the methylation of the hydroxyl group at the 3-position of IBHP. In the case of IBMP, this step is a well-characterized O-methylation reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[2] For instance, in grapevine (Vitis vinifera), the enzyme VvOMT3 has been identified as a key gene product responsible for the methoxylation of IBHP to IBMP.[2]

For the formation of this compound, a different enzymatic activity is required: a C-methylation . This would involve the direct transfer of a methyl group from a donor like SAM to the carbon at the 3-position of the pyrazine ring. While specific C-methyltransferases for pyrazines in plants have not yet been identified, this class of enzymes is known to be involved in the biosynthesis of other plant secondary metabolites. Therefore, it is hypothesized that a currently uncharacterized pyrazine C-methyltransferase catalyzes the final step in the biosynthesis of this compound.

Quantitative Data

Direct quantitative data for this compound in a variety of plant tissues is scarce in the literature. However, extensive data exists for its close analog, 2-isobutyl-3-methoxypyrazine (IBMP). The concentrations of IBMP can vary significantly between plant species, cultivars, and developmental stages. The following table summarizes representative IBMP concentrations found in different grape cultivars, which are known producers of this class of compounds. This data is provided as a proxy to illustrate the typical concentration ranges of alkylpyrazines in plants.

| Grape Cultivar | Tissue | IBMP Concentration (ng/L or ng/kg) | Reference |

| Cabernet Sauvignon | Berries | 5 - 35 | [3] |

| Cabernet Franc | Berries | 10 - 40 | [4] |

| Merlot | Berries | 2 - 20 | [4] |

| Sauvignon blanc | Berries | 5 - 30 | [4] |

| Muscat blanc | Berries | Not Detected | [4] |

Experimental Protocols

The analysis of volatile alkylpyrazines like this compound from plant matrices typically involves extraction, concentration, and detection by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.

Protocol: Analysis of Alkylpyrazines in Plant Tissue using HS-SPME-GC-MS

Objective: To extract, identify, and quantify this compound and other alkylpyrazines from a plant matrix (e.g., grape berries, bell pepper tissue).

Materials:

-

Plant tissue sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated 2-isobutyl-3-methoxypyrazine, d3-IBMP)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated magnetic stirrer

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or DB-WAX)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh plant tissue (e.g., 5-10 g) in a chilled mortar and pestle or a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heated agitator (e.g., 40-60°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

-

Separate the compounds on the GC column using a suitable temperature program.

-

Detect and identify the compounds using the mass spectrometer in scan or selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Regulation of Biosynthesis

The biosynthesis of amino acid-derived volatiles, including pyrazines, is tightly regulated in plants. The availability of precursors from primary metabolism, particularly amino acids, is a key control point. The expression of biosynthetic genes, such as the O-methyltransferases involved in IBMP formation, is also subject to developmental and environmental regulation. For example, the concentration of IBMP in grapes is known to be influenced by factors such as grape maturity, light exposure, and temperature. It is likely that the biosynthesis of this compound is similarly regulated through the control of precursor supply and the expression of the putative C-methyltransferase.

Conclusion and Future Directions

The biosynthesis of this compound in plants is an intriguing area of study with implications for both basic science and applied research. While a putative pathway can be inferred from the well-studied biosynthesis of 2-isobutyl-3-methoxypyrazine, further research is needed to definitively identify the enzymes and intermediates specific to the 3-methyl derivative. The identification and characterization of the hypothesized pyrazine C-methyltransferase would be a significant advancement in the field. A deeper understanding of the regulatory networks controlling alkylpyrazine biosynthesis will also be crucial for the targeted manipulation of these important flavor and aroma compounds in crops. The protocols and information provided in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red bordeaux and loire wines. Effect of environmental conditions on concentrations in grapes during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of 2-Isobutyl-3-methoxypyrazine in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring aromatic compound belonging to the methoxypyrazine family. It is renowned for its distinct vegetative, earthy, or "green" aroma, most famously associated with bell peppers.[1][2][3] The human olfactory system is exceptionally sensitive to IBMP, with a detection threshold as low as 2 nanograms per liter (ng/L) in water, making it one of the most potent odor-active compounds found in nature.[4][5] In the realm of food science, IBMP is a critical flavor constituent that defines the characteristic aroma profile of numerous vegetables, fruits, and beverages.[6] However, its presence can be either desirable or detrimental depending on its concentration and the food matrix. For instance, it is a key positive attribute in Sauvignon Blanc wines up to a certain level but is considered a fault in red wines when it imparts an overly "green" or unripe character.[7][8][9] This guide provides a comprehensive overview of the natural occurrence of IBMP in various foods, its biosynthetic pathways, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

IBMP is biosynthesized in a variety of plants and is also found in some microorganisms.[4] Its concentration can vary significantly based on factors such as plant variety, ripeness, environmental conditions (e.g., sun exposure), and processing methods.[7][10] Below is a summary of its quantitative occurrence in several key food products.

| Food Product | Concentration Range | Analytical Method(s) | Reference(s) |

| Green Bell Pepper | 15 - 125 ng/g (or ng/mL of juice) | Solid-Phase Extraction (SPE), Gas Chromatography-Mass Spectrometry (GC-MS) | [11] |

| Wine Grapes | Up to 307 ng/L | Stable Isotope Dilution GC-MS, SPE-GC-MS | [5][11] |

| Red Wines | Up to 56.3 ng/L (Perception threshold ~15 ng/L) | Stable Isotope Dilution GC-MS | [5][7][10] |

| Green Coffee Beans | ~86 ng/g | Gas Chromatography-Mass Spectrometry (GC-MS) | [12] |

| Roasted Coffee Beans | ~158 ng/g | Gas Chromatography-Mass Spectrometry (GC-MS) | [12] |

| Soy Sauce Aroma Baijiu | 1.0 - 5.9 µg/L | Not specified | [13] |

Biosynthesis of 2-Isobutyl-3-methoxypyrazine

The biosynthesis of IBMP in plants, particularly in grapevines (Vitis vinifera), has been a subject of significant research. While the complete pathway is still under investigation, key steps have been elucidated. The proposed pathway begins with the amino acid L-leucine. A critical step involves the methylation of a non-volatile precursor, 2-hydroxy-3-isobutylpyrazine (IBHP), to form the highly volatile IBMP.[8][14] This final methylation step is catalyzed by S-adenosyl-methionine (SAM)-dependent O-methyltransferase enzymes.[8][14] In grapevines, the specific enzyme VvOMT3 has been identified as a key catalyst in this reaction.[8][14]

Two primary pathways have been proposed for the formation of the pyrazine ring itself:

-

Amino Acid Amidation Pathway: This pathway suggests that L-leucine is first amidated. The resulting amide then condenses with a dicarbonyl compound like glyoxal to form IBHP, which is subsequently methylated.[15]

-

Amino Acid Condensation Pathway: This hypothesis posits that leucine condenses with glycine to form a cyclic dipeptide (2,5-dicarbonyl-3-isobutyl-piperazine or DCIP).[15] This intermediate is then thought to be a precursor to IBMP.[15]

The following diagram illustrates a simplified, proposed biosynthetic pathway for IBMP.

Experimental Protocols: Quantification of IBMP

The accurate quantification of IBMP in complex food matrices requires sensitive and specific analytical methods due to its low concentration and high volatility. The gold standard for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a stable isotope dilution assay (SIDA) for maximum accuracy.

1. General Experimental Workflow

The analysis of IBMP typically involves sample preparation and extraction, followed by chromatographic separation and detection.

2. Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is a common, solventless method for extracting volatile compounds like IBMP from liquid or solid samples.

-

Objective: To extract and quantify 2-isobutyl-3-methoxypyrazine from a food matrix.

-

Materials:

-

Sample (e.g., 5 mL of wine, 5 g of homogenized bell pepper)

-

Deuterated IBMP (d2-IBMP or d3-IBMP) as an internal standard

-

Sodium chloride (NaCl)

-

20 mL headspace vial with a magnetic stir bar

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

-

Protocol:

-

Sample Preparation: Place the sample (e.g., 5 mL of wine) into a 20 mL headspace vial. For solid samples, add a specific volume of a salt solution to create a slurry.

-

Internal Standard: Add a known concentration of the deuterated internal standard (e.g., 10 ng/L of d3-IBMP) to the vial. This is crucial for accurate quantification.

-

Matrix Modification: Add NaCl (e.g., 2 g) to the vial. This increases the ionic strength of the sample, which promotes the release of volatile compounds into the headspace (salting-out effect).

-

Incubation and Extraction:

-

Seal the vial and place it in a temperature-controlled agitator (e.g., at 40°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30 minutes) while maintaining temperature and agitation. Volatiles, including IBMP, will adsorb onto the fiber coating.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the hot inlet of the GC (e.g., 250°C).

-

The high temperature desorbs the analytes from the fiber onto the GC column.

-

The GC separates the compounds based on their volatility and interaction with the column's stationary phase. A typical column is a DB-5ms or equivalent.

-

The MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio. For quantification, Selected Ion Monitoring (SIM) mode is often used for maximum sensitivity, monitoring specific ions for both native IBMP and the deuterated standard.

-

-

Quantification: The concentration of IBMP in the original sample is calculated by comparing the peak area ratio of the native IBMP to the deuterated internal standard against a calibration curve.

-

Conclusion

2-Isobutyl-3-methoxypyrazine is a powerful aroma compound whose presence is integral to the flavor profile of many foods. Understanding its natural distribution, the intricacies of its biosynthesis, and the precise methods for its quantification are essential for quality control in the food and beverage industry. For researchers, the study of IBMP provides a fascinating model for exploring plant secondary metabolism and the genetic and environmental factors that influence the expression of key flavor compounds. The analytical protocols outlined provide a robust framework for the accurate measurement of this potent molecule, enabling further research into its role in agriculture, food chemistry, and sensory science.

References

- 1. coffeeresearch.org [coffeeresearch.org]

- 2. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 3. compoundchem.com [compoundchem.com]

- 4. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 5. tdx.cat [tdx.cat]

- 6. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 7. Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red bordeaux and loire wines. Effect of environmental conditions on concentrations in grapes during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gravitywinehouse.com [gravitywinehouse.com]

- 10. researchgate.net [researchgate.net]

- 11. Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine during maturation of bell pepper (Capsicum annuum) and wine grapes (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape [mdpi.com]

A Technical Guide to the Chemical Synthesis of 2-Isobutyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary chemical synthesis pathways for 2-isobutyl-3-methylpyrazine, a significant heterocyclic compound with applications in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and characterization data to support research and development in this area.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of a variety of natural products, including coffee, roasted peanuts, and certain vegetables.[1] Its unique sensory properties have led to its use as a flavoring and fragrance agent. Beyond its organoleptic characteristics, the pyrazine scaffold is a key structural motif in numerous biologically active molecules, making the synthesis of substituted pyrazines like this compound a topic of interest for drug discovery and development.

This guide focuses on the most chemically sound and accessible synthetic pathways, providing the necessary detail for replication and adaptation in a laboratory setting.

Core Synthesis Pathways

The most prevalent and versatile method for the synthesis of unsymmetrically substituted pyrazines, such as this compound, involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This approach offers a high degree of control over the substitution pattern of the resulting pyrazine ring. An alternative, though less direct for this specific target, is the dimerization of α-amino aldehydes.

Pathway 1: Condensation of an α-Amino Amide with a 1,2-Dicarbonyl Compound

This primary pathway involves a two-step process:

-

Formation of the α-Amino Amide: The synthesis begins with the conversion of a readily available amino acid, in this case, L-leucine, to its corresponding amide, L-leucinamide. This is typically achieved through the esterification of the amino acid followed by amidation.

-

Cyclocondensation: The resulting L-leucinamide is then condensed with a 1,2-dicarbonyl compound, 2,3-butanedione (also known as diacetyl), under basic conditions to form the pyrazine ring.

This pathway is advantageous due to the commercial availability of the starting materials and the generally good yields of the condensation reaction.

Pathway 2: Dimerization of α-Amino Aldehydes

An alternative biomimetic approach involves the dimerization of α-amino aldehydes derived from amino acids.[2][3] While this method is effective for the synthesis of symmetrically 2,5-disubstituted pyrazines, it is less suitable for producing unsymmetrically substituted pyrazines like the target molecule of this guide. This pathway is presented for completeness and to highlight alternative strategies in pyrazine synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound via Pathway 1.

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

This procedure is adapted from established methods for the esterification of amino acids.

Materials:

-

L-Leucine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous methanol.

-

The flask is cooled in an ice bath to 0 °C.

-

Thionyl chloride is added dropwise to the cold methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, L-leucine is added portion-wise to the solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude L-leucine methyl ester hydrochloride as a white solid.

-

The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system like methanol/diethyl ether.

Step 2: Synthesis of L-Leucinamide Hydrochloride

This procedure describes the amidation of the leucine methyl ester.

Materials:

-

L-Leucine methyl ester hydrochloride

-

Methanol (MeOH), saturated with ammonia gas

Procedure:

-

L-Leucine methyl ester hydrochloride is dissolved in methanol previously saturated with ammonia gas at 0 °C in a sealed pressure vessel.

-

The reaction mixture is stirred at room temperature for 48-72 hours.

-

The solvent is removed under reduced pressure to yield crude L-leucinamide hydrochloride.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

This is the key cyclocondensation step to form the pyrazine ring. This protocol is based on general procedures for pyrazine synthesis from α-amino amides and 1,2-dicarbonyls.[4]

Materials:

-

L-Leucinamide hydrochloride

-

2,3-Butanedione (diacetyl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Ethanol or Methanol

Procedure:

-

L-Leucinamide hydrochloride and an equimolar amount of 2,3-butanedione are dissolved in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath to 0-5 °C.

-

A solution of sodium hydroxide or potassium hydroxide in water or ethanol is added dropwise to the reaction mixture while maintaining the temperature below 10 °C. The pH should be adjusted to be basic (pH 9-11).

-

After the addition of the base, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or HCl).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent such as diethyl ether or dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.[5]

Data Presentation

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Reaction Time |

| 1 | L-Leucine | Thionyl chloride | - | Methanol | Reflux | 4-6 h |

| 2 | L-Leucine methyl ester HCl | Ammonia | - | Methanol | Room Temp. | 48-72 h |

| 3 | L-Leucinamide HCl | 2,3-Butanedione | NaOH or KOH | Ethanol/Methanol | 0 °C to RT | 12-24 h |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [6] |

| Molecular Weight | 150.22 g/mol | [6] |

| Appearance | Colorless to slightly yellow liquid | [6] |

| Boiling Point | 199-201 °C at 760 mmHg | [6] |

| Density | 0.936-0.942 g/mL | [6] |

| Refractive Index | 1.488-1.498 | [6] |

| ¹H NMR (CDCl₃, 90 MHz) δ (ppm) | 8.36-8.26 (m, 2H), 2.67 (d, 2H), 2.58 (s, 3H), 2.18 (m, 1H), 1.01-0.93 (d, 6H) | [6] |

| ¹³C NMR (CDCl₃, 50.18 MHz) δ (ppm) | 155.53, 152.54, 141.40, 141.13, 43.71, 28.24, 22.57, 21.89 | [6] |

| Mass Spectrum (m/z) | 150 (M+), 135, 108, 107 | [1][6] |

Experimental Workflows

The logical flow of the synthesis and purification process is depicted below.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting through the condensation of L-leucinamide with 2,3-butanedione. This method provides a reliable and scalable route to this important pyrazine derivative. The detailed protocols and characterization data provided in this guide are intended to facilitate further research and application of this compound in various fields of chemical science. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory capabilities and purity requirements.

References

- 1. This compound [webbook.nist.gov]

- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2-isobutyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-3-methylpyrazine is a heterocyclic aromatic compound that contributes to the characteristic aroma of a variety of roasted and cooked foods. Beyond its significance in the flavor and fragrance industry, this pyrazine derivative has demonstrated notable biological activities, including antimicrobial properties and functioning as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Chemical and Physical Properties

This compound, with the IUPAC name 2-methyl-3-(2-methylpropyl)pyrazine, is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a potent, green, earthy, and nutty aroma.[3][4] The fundamental physicochemical properties of this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₂ | [4] |

| Molecular Weight | 150.22 g/mol | [2] |

| CAS Number | 13925-06-9 | [2] |

| Appearance | Colorless to pale yellow clear liquid | [2][4] |

| Odor | Green, earthy, nutty, herbaceous | [3][4] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 199.0 - 201.0 °C at 760 mmHg | [2] |

| Melting Point | 74 °C | [3] |

| Density | 0.936 - 0.942 g/mL at 25 °C | [2] |

| Refractive Index | 1.488 - 1.498 at 20 °C | [2] |

| Solubility | Soluble in water, oils, and organic solvents | [2] |

| logP (o/w) | 1.96 | [2] |

| Flash Point | 180 °F (82.22 °C) | [4] |

Table 3: Spectral Data for this compound

| Spectrum Type | Parameters | Key Data Points | Reference(s) |

| ¹H NMR | 90 MHz, CDCl₃ | δ (ppm): 0.93-1.01 (d, 6H), 2.09-2.25 (m, 1H), 2.54-2.74 (d, 2H), 2.58 (s, 3H), 8.26-8.36 (m, 2H) | [2] |

| ¹³C NMR | 50.18 MHz, CDCl₃ | δ (ppm): 21.89, 22.57, 28.24, 43.71, 141.13, 141.40, 152.54, 155.53 | [2] |

| Mass Spectrometry (EI) | 70 eV | m/z: 150 (M+), 135, 108, 94, 81, 67, 53, 41 | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the condensation reaction of an α-dicarbonyl compound with a diamine.[3]

Reaction: Condensation of 5-methyl-2,3-hexanedione with ethylenediamine.[3]

General Protocol:

-

Reactant Preparation: Prepare equimolar solutions of 5-methyl-2,3-hexanedione and ethylenediamine in a suitable solvent, such as ethanol or a water/ethanol mixture.

-

Reaction: The solutions are mixed and typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine to remove any unreacted starting materials and inorganic byproducts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The final product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

GC-MS is a primary technique for the identification and quantification of this compound, particularly in complex matrices such as food and biological samples. Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation to extract and concentrate the volatile pyrazine.

HS-SPME-GC-MS Protocol (General):

-

Sample Preparation: A known amount of the sample (e.g., wine, microbial culture) is placed in a headspace vial. For quantification, an internal standard (e.g., a deuterated analog) is added. The sample may be saturated with a salt (e.g., NaCl) to enhance the volatility of the analyte.

-

Extraction: The vial is sealed and incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is retracted and immediately inserted into the hot inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a capillary column (e.g., DB-5MS or DB-WAX) and detected by a mass spectrometer.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)

-

Oven Program: Initial temperature of 40-50 °C held for 2-5 minutes, then ramped at 5-10 °C/min to a final temperature of 240-320 °C.

-

Carrier Gas: Helium

-

MS Ionization: Electron Impact (EI) at 70 eV

-

Mass Range: 50-550 amu

NMR spectroscopy is used to confirm the chemical structure of synthesized this compound.

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Biological Activity and Significance

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various microorganisms. For instance, it has shown inhibitory and destructive effects on the fungus Candida albicans and bactericidal properties against Escherichia coli and Staphylococcus aureus.[1] This suggests its potential application as a natural preservative in the food industry.

Role as a Semiochemical

In the field of chemical ecology, this compound and related pyrazines are known to act as semiochemicals, which are chemicals involved in communication between organisms. For example, 2-isobutyl-3-methoxypyrazine (a closely related compound) has been identified as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica.[6] This pyrazine elicits electrophysiological and behavioral responses in both male and female beetles, promoting aggregation.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Isobutyl-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-isobutyl-3-methylpyrazine, a key aroma compound found in a variety of food products and a significant molecule in flavor and fragrance research.[1] This document outlines the methodologies for Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, presents key quantitative data, and illustrates the experimental workflows.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C9H14N2 and a molecular weight of 150.2209 g/mol .[2][3] It is known for its powerful herbaceous, green, and earthy aroma, often associated with the scent of green bell peppers in diluted solutions.[1] This pyrazine derivative is naturally present in foods such as coffee, potato products, and roasted peanuts.[1] Due to its potent sensory characteristics, the accurate identification and quantification of this compound are crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. High-quality spectra are essential for unambiguous signal assignment.

Sample Preparation:

For ¹H NMR, a sample concentration of 2-10 mg dissolved in 0.6-1.0 mL of a deuterated solvent is recommended.[4] For ¹³C NMR, a higher concentration of 10-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.[4][5] The sample should be completely dissolved to ensure a homogeneous solution, free from any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral resolution.[6] Filtering the sample through a small cotton or glass wool plug in a Pasteur pipette can remove solid impurities.[4]

Deuterated chloroform (CDCl3) is a common solvent for the analysis of pyrazines.[7] The prepared solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra can be acquired on a standard NMR spectrometer. For optimal results, the following parameters can be considered:

-

¹H NMR: A spectrometer frequency of 90 MHz or higher is suitable.[7]

-

¹³C NMR: A spectrometer frequency of 50.18 MHz or higher can be used.[7]

The instrument should be properly shimmed to achieve good resolution and symmetrical peak shapes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the separation and identification of volatile compounds like this compound.[8]

Sample Preparation:

For volatile analysis, headspace solid-phase microextraction (HS-SPME) is an effective and solvent-free sample preparation technique.[9][10] The sample containing this compound is placed in a sealed vial and gently heated to allow the volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.

Instrumentation and Data Acquisition:

The SPME fiber is subsequently introduced into the heated injector of the gas chromatograph for thermal desorption of the analytes onto the GC column.

-

Gas Chromatograph (GC) Parameters:

-

Injector: Splitless mode at a temperature of 250-270°C is recommended to ensure efficient desorption.[8][11]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1.0-1.2 mL/min.[8]

-

Oven Temperature Program: An initial oven temperature of 40-50°C held for 2-5 minutes, followed by a temperature ramp of 3-5°C/min up to 230-250°C, allows for good separation of volatile compounds.[8]

-

Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable for the separation of pyrazines.[10]

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.[8]

-

Ion Source Temperature: A temperature of approximately 230°C is typical.[8]

-

Quadrupole Temperature: A temperature of around 150°C is commonly used.[8]

-

Acquisition Mode: Full scan mode is used to obtain the complete mass spectrum, while selected ion monitoring (SIM) can be employed for targeted quantification to enhance sensitivity.[8]

-

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.26 - 8.36 | Multiplet | Pyrazine ring protons |

| 2.67 - 2.74 | Doublet | -CH₂- (isobutyl) |

| 2.58 | Singlet | -CH₃ (on pyrazine ring) |

| 2.09 - 2.25 | Multiplet | -CH- (isobutyl) |

| 0.93 - 1.01 | Doublet | -CH₃ (isobutyl) |

Data sourced from PubChem.[7]

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| 155.53 | C (pyrazine ring) |

| 152.54 | C (pyrazine ring) |

| 141.40 | CH (pyrazine ring) |

| 141.13 | CH (pyrazine ring) |

| 43.71 | -CH₂- (isobutyl) |

| 28.24 | -CH- (isobutyl) |

| 22.57 | -CH₃ (isobutyl) |

| 21.89 | -CH₃ (on pyrazine ring) |

Data sourced from PubChem.[7]

Table 3: GC-MS Data (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 150 | Moderate | Molecular Ion [M]⁺ |

| 135 | High | [M - CH₃]⁺ |

| 108 | Highest | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 107 | High | [M - C₃H₇]⁺ |

Data sourced from PubChem and NIST WebBook.[2][7]

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of this compound by NMR and GC-MS provides comprehensive data for its unequivocal identification and structural characterization. The ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework, while GC-MS provides high sensitivity for detection and a characteristic fragmentation pattern for confirmation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of flavor chemistry, food science, and drug development.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. media.neliti.com [media.neliti.com]

- 11. researchgate.net [researchgate.net]

The Multifaceted Role of 2-Isobutyl-3-methylpyrazine in Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-3-methylpyrazine (IBMP), a volatile organic compound, plays a significant and diverse role in the chemical communication systems of various insect species. This technical guide provides an in-depth analysis of the functions of IBMP as an insect pheromone, covering its role as an aggregation cue, an alarm signal, and a component of defensive secretions. This document summarizes key quantitative data on its behavioral and electrophysiological effects, details relevant experimental methodologies, and illustrates the underlying signaling pathways. The information presented is intended to support researchers and professionals in the fields of entomology, chemical ecology, and the development of novel pest management strategies.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature, contributing to the aroma of many foods. In the insect world, these volatile molecules have been co-opted for a variety of signaling purposes. Among these, this compound (and its close analog, 2-isobutyl-3-methoxypyrazine) has been identified as a key semiochemical in several insect orders. Its functions range from coordinating group behaviors to warning conspecifics of danger and deterring predators. Understanding the precise roles and mechanisms of action of IBMP in insect communication is crucial for deciphering complex ecological interactions and for the development of targeted and environmentally benign pest control methods.

Functions of this compound in Insects

The function of this compound and its methoxy derivative in insects is context-dependent and varies between species. The primary roles identified to date include:

-

Aggregation Pheromone: In certain species, IBMP acts as a signal to attract both male and female conspecifics to a specific location, often for feeding or mating. A notable example is the leaf beetle Labidostomis lusitanica, a pest of pistachio crops.[1][2][3] Males of this species release 2-isobutyl-3-methoxypyrazine, which elicits a strong attractive response in both sexes, promoting the formation of aggregations.[1][2][3]

-

Alarm Pheromone: In social insects, particularly ants, pyrazines are commonly employed as alarm pheromones. When an ant is disturbed or attacked, it releases these compounds to alert nestmates to the threat, often eliciting aggressive or defensive behaviors. Several species of ponerine ants utilize alkylpyrazines in their mandibular gland secretions as potent alarm signals.

-

Defensive Compound (Allomone): Some insects release IBMP as a defensive allomone to deter predators. The wood tiger moth (Arctia plantaginis) and the large milkweed bug (Oncopeltus fasciatus) are known to utilize 2-isobutyl-3-methoxypyrazine in their chemical defense mechanisms.[1][4] This aposematic signaling, often accompanied by warning coloration, serves to make the insect unpalatable to predators like birds and ants.[4]

Quantitative Data on Behavioral and Electrophysiological Responses

The following tables summarize the quantitative data from a study on the leaf beetle Labidostomis lusitanica in response to 2-isobutyl-3-methoxypyrazine.

Table 1: Electroantennogram (EAG) Responses of Labidostomis lusitanica to 2-Isobutyl-3-methoxypyrazine

| Stimulus Dose (µg) | Mean EAG Response (mV) - Males | Mean EAG Response (mV) - Females |

| 1 | ~0.2 | ~0.3 |

| 10 | ~0.4 | ~0.7 |

| 100 | ~0.6 | ~0.9 |

Data extracted from López et al. (2023).[4][5][6][7][8][9] Note: The EAG response in both sexes was dose-dependent, with females showing a significantly higher sensitivity, particularly at the 10 µg dose.

Table 2: Behavioral Responses of Labidostomis lusitanica in a Dual-Choice Olfactometer

| Stimulus Dose (µg) | % Attraction - Males | % Attraction - Females | Statistical Significance (p-value) |

| 0.1 | 68% | 65% | p = 0.04 (Males) |

| 1 | Not significantly attractive | Not significantly attractive | - |

| 10 | Aversive effect | Not significantly attractive | p = 0.05 (Males) |

Data extracted from López et al. (2023).[4][5][6][7][8][9] Note: A significant attraction was observed at the lowest dose, while higher doses were either not attractive or, in the case of males, aversive.

Experimental Protocols

Chemical Synthesis of 2-Isobutyl-3-methoxypyrazine

A common synthetic route involves the condensation of an α,β-dicarbonyl compound with an α,β-diamine. A more specific method for synthesizing 2-isobutyl-3-methoxypyrazine is based on the work of Seifert et al. (1970) with subsequent modifications. A newer approach involves a novel aromatization procedure following the condensation of appropriate precursors.

Protocol Outline:

-

Precursor Synthesis: Synthesize the necessary α,β-dicarbonyl and α,β-diamine precursors. The choice of precursors will determine the final pyrazine structure.

-

Condensation Reaction: React the dicarbonyl and diamine compounds under appropriate conditions (e.g., specific solvent, temperature, and catalyst) to form a dihydropyrazine intermediate.

-

Aromatization: The dihydropyrazine is then aromatized to yield the pyrazine ring. This can be achieved through oxidation.

-

Alkylation and Methoxylation: Introduce the isobutyl and methoxy groups at the desired positions on the pyrazine ring through subsequent chemical reactions.

-

Purification: The final product is purified using techniques such as column chromatography and distillation.

-

Characterization: The structure of the synthesized 2-isobutyl-3-methoxypyrazine is confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For a detailed synthesis strategy, refer to Zhang (2022).[3]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Protocol used for L. lusitanica: [4][5][7][8]

-

Antenna Preparation: An antenna is excised from a cold-anesthetized insect. The last two antennomeres are removed.

-

Mounting: The antenna is mounted between two microelectrodes using a conductive gel.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing the test compound (dissolved in a solvent like hexane) at varying concentrations are introduced into the airstream. Control puffs with the solvent alone are used to establish a baseline.

-

Recording: The voltage changes across the antenna are amplified and recorded.

-

Data Analysis: The net EAG response is calculated by subtracting the average amplitude of the control puffs from the amplitude of the stimulus puff.

Behavioral Bioassay (Dual-Choice Olfactometer)

This assay is used to determine the behavioral response (attraction or repulsion) of an insect to a chemical cue.

Protocol used for L. lusitanica: [4][5][6][7][8]

-

Apparatus: A Y-tube or dual-choice olfactometer is used. This typically consists of a central arm where the insect is introduced and two side arms.

-

Airflow: Purified and humidified air is passed through both arms of the olfactometer.

-

Stimulus Application: The test compound (at a specific concentration) is introduced into the airflow of one arm (the "treatment" arm), while the solvent control is introduced into the other arm.

-

Insect Introduction: A single insect is released at the base of the central arm.

-

Observation: The insect's choice of arm (treatment or control) and the time spent in each arm are recorded over a set period.

-

Data Analysis: The percentage of insects choosing the treatment arm versus the control arm is calculated. Statistical tests (e.g., Chi-square test) are used to determine if the observed preference is significant.

Signaling Pathways and Visualizations

The perception of this compound by insects is initiated by its interaction with olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the antenna.

General Insect Olfactory Signal Transduction Pathway

The binding of an odorant molecule like IBMP to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect brain for processing.

Insect Olfactory Signaling Pathway

Experimental Workflow for Pheromone Identification and Characterization

The process of identifying and characterizing an insect pheromone like IBMP involves a series of integrated steps, from the collection of insect volatiles to behavioral validation.

Pheromone Identification Workflow

Biosynthesis of Alkylpyrazines

The complete biosynthetic pathways for alkylpyrazines in insects are not yet fully elucidated.[10] However, studies in other organisms, such as bacteria and plants, provide potential models. It is generally accepted that amino acids are the primary precursors. For instance, in some bacteria, L-threonine is a key starting material for the formation of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, involving the enzyme L-threonine-3-dehydrogenase. It is plausible that insects utilize similar enzymatic pathways or may acquire pyrazines or their precursors from their diet or through symbiotic microorganisms.

Conclusion

This compound and its methoxy derivative are versatile semiochemicals that mediate critical behaviors in a range of insect species. Their roles as aggregation pheromones, alarm signals, and defensive compounds highlight their ecological significance. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into the chemical ecology of these compounds. A deeper understanding of the biosynthesis, perception, and behavioral effects of IBMP will be instrumental in developing innovative and sustainable pest management strategies that leverage the insect's own communication systems. Future research should focus on identifying the specific olfactory receptors and neural circuits involved in pyrazine perception in a wider range of insect species, as well as elucidating the precise biosynthetic pathways within insects.

References

- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 4. slunik.slu.se [slunik.slu.se]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. digital.csic.es [digital.csic.es]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. iriaf.castillalamancha.es [iriaf.castillalamancha.es]

- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Isobutyl-3-methylpyrazine: A Technical Guide on its Role as a Key Aroma Compound in Coffee

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of coffee is a complex tapestry woven from hundreds of volatile organic compounds. Among these, pyrazines are a significant class of heterocyclic compounds that contribute to the characteristic nutty, roasted, and earthy notes. This technical guide focuses on 2-isobutyl-3-methylpyrazine, a specific alkylpyrazine identified in coffee aroma. While less studied than its methoxy-substituted counterpart, 2-isobutyl-3-methoxypyrazine (IBMP), this compound plays a role in the overall sensory profile of coffee. This document aims to consolidate the current understanding of this compound, covering its sensory properties, formation, and analytical methodologies, while also highlighting areas where further research is needed.

Sensory Properties of this compound

This compound is characterized by its distinct green and earthy aroma profile. Its sensory attributes are a departure from the more common nutty and roasted notes associated with other pyrazines, suggesting it contributes a unique dimension to the coffee aroma experience.

Table 1: Sensory Profile of this compound and Other Selected Pyrazines in Coffee

| Compound | CAS Number | Sensory Descriptors | Flavor Detection Threshold (in water) |

| This compound | 13925-06-9 | Herbaceous green earthy notes, green bell peppers notes.[1] | 35 ppb[2] |

| 2-Methylpyrazine | 109-08-0 | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes.[2] | 60,000 ppb[2] |

| 2,5-Dimethylpyrazine | 123-32-0 | Chocolate, roasted nuts, earthy; chocolate taste.[2] | 800 ppb[2] |

| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | Cocoa, chocolate, nutty (burnt almond) notes.[2] | 1 ppb[2] |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | 24683-00-9 | Earthy aroma, green bell peppers.[3][4] | Not specified in the provided results. |

Quantitative Data in Coffee

Quantitative analysis of alkylpyrazines in coffee has been the subject of numerous studies. However, a notable gap exists in the literature regarding the specific concentration of this compound in coffee beans or brews. Most research has focused on more abundant pyrazines. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[5] Decaffeinated coffee tends to have lower amounts of alkylpyrazines.[5]

Table 2: Concentration Ranges of Major Alkylpyrazines in Commercially Available Ground Coffee

| Alkylpyrazine | Typical Concentration Range (mg/kg) |

| 2-Methylpyrazine | Most abundant |

| 2,6-Dimethylpyrazine | Second most abundant |

| 2,5-Dimethylpyrazine | Third most abundant |

| 2-Ethylpyrazine | - |

| 2-Ethyl-6-methylpyrazine | - |

| 2-Ethyl-5-methylpyrazine | - |

| 2,3,5-Trimethylpyrazine | - |

| 2,3-Dimethylpyrazine | Lowest concentrations |

| 2-Ethyl-3-methylpyrazine | Lowest concentrations |

| 2-Ethyl-3,6-dimethylpyrazine | Lowest concentrations |

| 2-Ethyl-3,5-dimethylpyrazine | Lowest concentrations |

| This compound | Data not readily available in reviewed literature |

Source: Based on findings from a study on the alkylpyrazine composition of coffee.[5]

Formation of this compound

Alkylpyrazines, including this compound, are primarily formed during the roasting of coffee beans through the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. The specific amino acids and sugars present in the green coffee beans, along with the roasting conditions (time and temperature), significantly influence the types and concentrations of pyrazines formed.

The general mechanism for alkylpyrazine formation involves the condensation of two α-aminocarbonyl compounds, which are intermediates of the Strecker degradation of amino acids. The side chains of the pyrazines can be derived from the amino acid precursors. While the precise precursors for this compound are not explicitly detailed in the reviewed literature, it is hypothesized that leucine (given the isobutyl group) and alanine or another simple amino acid are involved in its formation.

Experimental Protocols for Analysis

The analysis of pyrazines in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is well-suited for the extraction and quantification of volatile and semi-volatile compounds from the complex coffee matrix.

General Protocol for HS-SPME-GC-MS Analysis of Alkylpyrazines in Coffee

-

Sample Preparation:

-

Cryogenically grind roasted coffee beans to a fine, homogeneous powder.

-

Accurately weigh a specific amount of the ground coffee (e.g., 1-2 grams) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the sample.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a temperature ramp (e.g., 5°C/min) to a final temperature of around 250-280°C, held for a final period.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

-

Data Analysis:

-

Identify this compound and other pyrazines based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries.

-

Quantify the compounds by integrating the peak areas and comparing them to the internal standard.

-

Conclusion and Future Perspectives

This compound is an identified contributor to the complex aroma of coffee, providing distinct herbaceous, green, and earthy notes. While its sensory profile has been characterized, there is a significant lack of quantitative data regarding its concentration in different coffee varieties and under various roasting conditions. The analytical methods for its detection are well-established for the broader class of alkylpyrazines, and its formation is understood to occur via the Maillard reaction.

For researchers, scientists, and professionals in flavor and fragrance development, this compound represents an area ripe for further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the concentration of this compound in a wide range of coffee samples to understand its prevalence and correlation with sensory attributes.

-

Formation Pathways: Elucidating the specific precursors and reaction kinetics that lead to the formation of this compound during roasting.

-

Sensory Impact: Conducting detailed sensory studies to understand its individual contribution and synergistic effects with other aroma compounds in the overall coffee flavor profile.

A deeper understanding of this compound will provide a more complete picture of coffee aroma chemistry and could lead to new approaches for quality control and the development of unique coffee flavor profiles.

References

- 1. Insights on Single-Dose Espresso Coffee Capsules’ Volatile Profile: From Ground Powder Volatiles to Prediction of Espresso Brew Aroma Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazines [leffingwell.com]

- 3. coffeeresearch.org [coffeeresearch.org]

- 4. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Pathways for 2-Isobutyl-3-Methylpyrazine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-3-methylpyrazine is a volatile organic compound belonging to the pyrazine family, which is renowned for its significant contribution to the aroma and flavor of various foods and beverages. These compounds are often associated with nutty, roasted, and earthy sensory characteristics. Beyond their role in the food industry, pyrazines have garnered interest in the pharmaceutical sector due to their diverse biological activities. The microbial biosynthesis of pyrazines presents a promising alternative to chemical synthesis, offering a more sustainable and "natural" production route. This technical guide provides an in-depth overview of the core microbial pathways involved in the production of this compound, including the precursor molecules, key enzymatic steps, and potential producing microorganisms. This document also outlines experimental protocols for microbial production and analysis, and presents quantitative data where available.

Microbial Producers of this compound

While the microbial production of many pyrazines is well-documented, specific information on this compound is less abundant. However, literature suggests that certain bacterial species are capable of synthesizing this compound.

Known and Potential Microbial Producers:

-

Paenibacillus aceti : This bacterium has been identified as a producer of aromatic compounds, including 2,3-diisobutylpyrazine and this compound.[1]

-

Bacillus cereus : Some strains of Bacillus cereus have been shown to produce a variety of pyrazine derivatives. Given the metabolic diversity within this species, it is a potential candidate for this compound production.[2]

Biosynthetic Pathway of this compound

The precise enzymatic pathway for the microbial biosynthesis of this compound has not been fully elucidated. However, based on the known biosynthesis of other alkylpyrazines, a plausible pathway can be proposed. The core of pyrazine biosynthesis in microorganisms is believed to involve the condensation of two α-amino acid-derived molecules.

For this compound, the precursors are likely L-leucine and L-alanine . L-leucine provides the isobutyl side chain, while L-alanine contributes the methyl group and the remaining atoms for the pyrazine ring.

Two primary hypothetical pathways are considered for pyrazine formation:

-

Diketopiperazine Intermediate Pathway: This pathway involves the initial condensation of two amino acids to form a cyclic dipeptide, also known as a diketopiperazine. Subsequent oxidation and other modifications would lead to the final pyrazine structure.

-

Amino-amide and Dicarbonyl Condensation Pathway: This pathway suggests the amidation of an amino acid, which then condenses with an α-dicarbonyl compound to form the pyrazine ring.

The following diagram illustrates a proposed biosynthetic pathway for this compound, starting from the precursor amino acids L-leucine and L-alanine.

Quantitative Data on Microbial Pyrazine Production

Quantitative data specifically for the microbial production of this compound is scarce. However, data from related pyrazines produced by similar microorganisms can provide a valuable benchmark for production expectations.

| Pyrazine | Microorganism | Production Titer | Reference |

| This compound | Not specified (in Baijiu) | 1.0 - 5.9 µg/L | [3] |

| 2,5-Dimethylpyrazine | Bacillus subtilis | 4.5 mg/L | [4] |

| 2,3,5-Trimethylpyrazine | Bacillus subtilis | 52.6 mg/L | [4] |

| 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis | 501.1 mg/L | [4] |

| 2-Methylpyrazine | Bacillus subtilis | 690 µg/L | [4] |

| 2,3-Dimethylpyrazine | Bacillus subtilis | 680 µg/L | [4] |

Experimental Protocols

Fermentation Protocol for Pyrazine Production

This protocol provides a general framework for the production of this compound using a suitable bacterial strain such as Paenibacillus aceti or a selected strain of Bacillus. Optimization of media components and fermentation parameters is crucial for maximizing yield.

a. Inoculum Preparation:

-

Aseptically transfer a single colony of the production strain from a solid agar plate to a sterile test tube containing 5 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the culture at 30-37°C for 18-24 hours with shaking at 150-200 rpm.

-

Use this seed culture to inoculate a larger volume of the same medium (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions to generate a sufficient volume of inoculum for the production fermenter.

b. Production Fermentation:

-

Prepare the production medium. A basal medium could consist of (per liter): 20 g glucose, 10 g yeast extract, 10 g peptone, 5 g NaCl.

-

To specifically enhance the production of this compound, supplement the medium with precursor amino acids:

-

L-Leucine: 1-5 g/L

-

L-Alanine: 1-5 g/L

-

-

Sterilize the production medium by autoclaving at 121°C for 20 minutes.

-

After cooling, aseptically inoculate the production medium with 2-5% (v/v) of the seed culture.

-

Incubate the production culture at 30-37°C for 48-96 hours with agitation (150-200 rpm).

-

Monitor the fermentation by measuring cell growth (OD600) and pH.

-

Collect samples at regular intervals for pyrazine analysis.

Analytical Protocol: HS-SPME-GC-MS

This protocol outlines the analysis of this compound from a fermentation broth using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

a. Sample Preparation:

-

Centrifuge a 5 mL aliquot of the fermentation broth at 5,000 x g for 10 minutes to pellet the cells.

-

Transfer 2 mL of the supernatant to a 10 mL headspace vial.

-

Add 0.6 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

-

If available, add a known concentration of an internal standard (e.g., a deuterated analog of the target pyrazine) for accurate quantification.

-